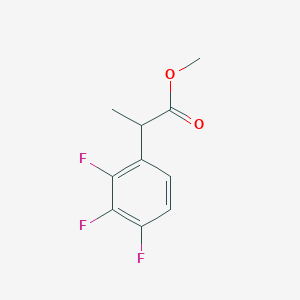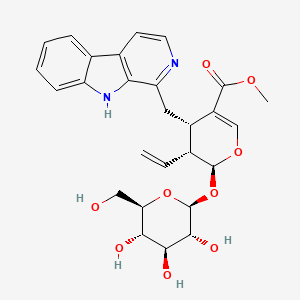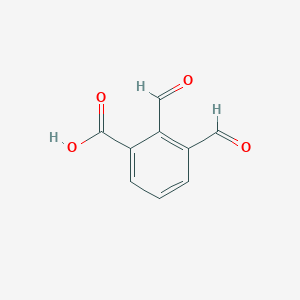amine](/img/structure/B13058282.png)
[(1-Methoxy-4-methylcyclohexyl)methyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methoxy-4-methylcyclohexyl)methylamine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexane, featuring a methoxy group and a methyl group attached to the cyclohexane ring, along with a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-4-methylcyclohexyl)methylamine typically involves the reaction of 1-methoxy-4-methylcyclohexanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm.
Industrial Production Methods
In an industrial setting, the production of (1-Methoxy-4-methylcyclohexyl)methylamine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
(1-Methoxy-4-methylcyclohexyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
科学的研究の応用
(1-Methoxy-4-methylcyclohexyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (1-Methoxy-4-methylcyclohexyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic processes.
類似化合物との比較
(1-Methoxy-4-methylcyclohexyl)methylamine can be compared with other similar compounds, such as:
- 1-Methylcyclohexene
- 3-Methylcyclohexene
- 4-Methylcyclohexene
These compounds share structural similarities but differ in their functional groups and chemical properties
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
1-(1-methoxy-4-methylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H21NO/c1-9-4-6-10(12-3,7-5-9)8-11-2/h9,11H,4-8H2,1-3H3 |
InChIキー |
URNZHTRFZHYPMZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)(CNC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


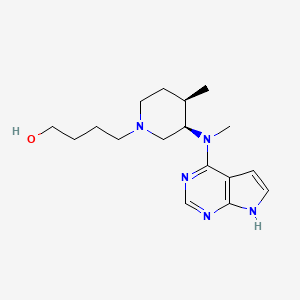
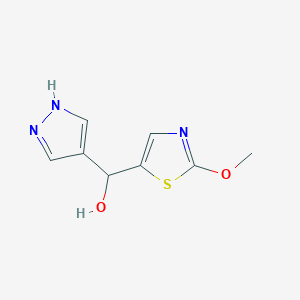
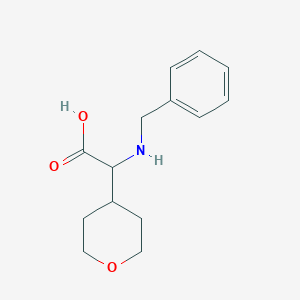
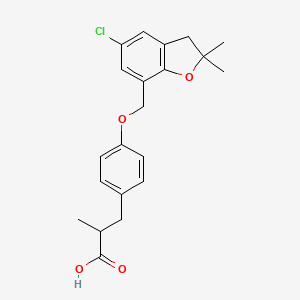
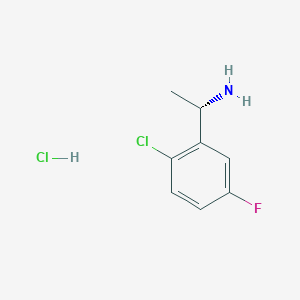
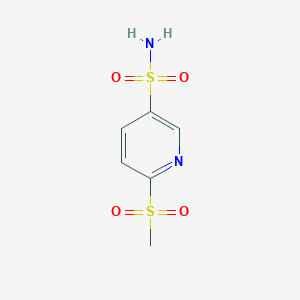
![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate](/img/structure/B13058251.png)
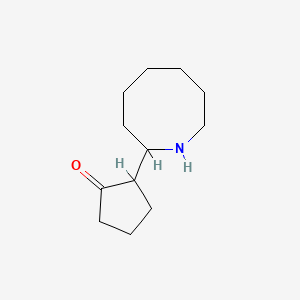
![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)
![5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole](/img/structure/B13058273.png)
![Methyl (S)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13058275.png)
